molecular formula C20H24N2O3 B2561297 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1705037-11-1

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No. B2561297
CAS RN: 1705037-11-1
M. Wt: 340.423
InChI Key: IFQRMRQNYYANPX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide, also known as EIDD-2801, is a novel antiviral compound that has shown promising results in the treatment of various viral infections. This compound is a small molecule that can easily penetrate cells and inhibit viral replication.

Scientific Research Applications

Sigma-2 Receptor Probe Development

A study by Xu et al. (2005) on radiolabeled benzamide analogues, including sigma-2 receptor probes, showcases the utility of complex benzamides in receptor binding studies. The research demonstrates how specific benzamide derivatives, namely [3H]RHM-1, can have high affinity for sigma-2 receptors, indicating the potential of similar compounds in neuropharmacology and oncology for identifying and characterizing sigma-2 receptors. This is particularly relevant for the development of diagnostic tools and therapeutic agents targeting various neurological and cancer-related conditions (Xu et al., 2005).

Enzyme Inhibition Studies

Compounds derived from N-(3-hydroxyphenyl) benzamide, as discussed by Abbasi et al. (2014), have been synthesized and assessed for their enzyme inhibition activity, notably against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This suggests the relevance of such compounds in researching neurodegenerative diseases like Alzheimer's and Parkinson's, where enzyme inhibition plays a significant role in disease progression and potential therapeutic intervention (Abbasi et al., 2014).

Novel Synthesis Methods

Research into the hydrolytic opening of the quinazoline ring in derivatives indicates the synthetic versatility of compounds structurally related to 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide. These studies highlight innovative pathways for creating new molecules with potential biological activity, which can be pivotal in the discovery and development of new pharmacological agents (Shemchuk et al., 2010).

Metalloligand Design

The development of metalloligands for creating single-molecule and single-chain magnets, as explored by Costes et al. (2010), underscores the potential of complex benzamides in material science. These findings suggest the application of such compounds in the design and synthesis of novel materials with significant magnetic properties, offering insights into the broader applicability of benzamide derivatives in areas beyond pharmacology (Costes et al., 2010).

properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-9,12,18,23H,3,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQRMRQNYYANPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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